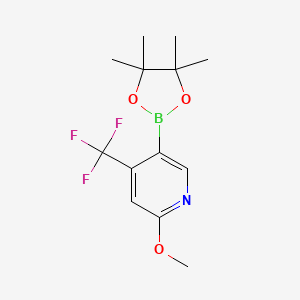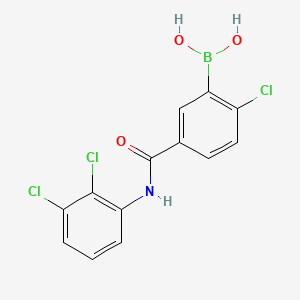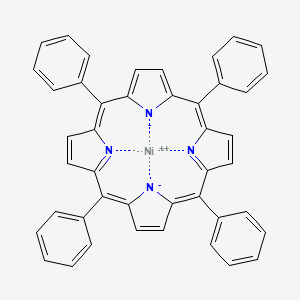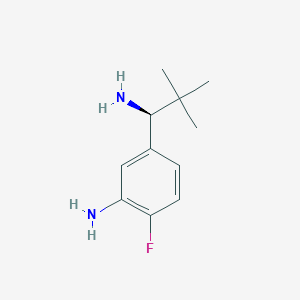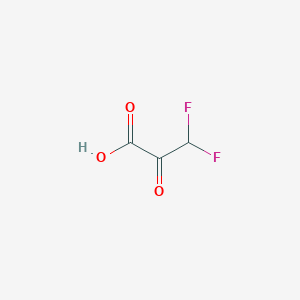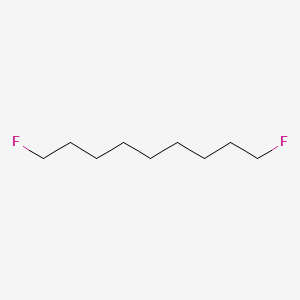
1,9-Difluorononane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,9-Difluorononane is an organic compound with the molecular formula C₉H₁₈F₂ It is a member of the difluoroalkanes, which are alkanes substituted with two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
1,9-Difluorononane can be synthesized through various methods. One common approach involves the fluorination of nonane using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF₄). The reaction typically occurs under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1,9-Difluorononane undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form various oxygen-containing derivatives.
Reduction Reactions: Reduction can lead to the formation of nonane or partially fluorinated nonanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (NaI) in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Major Products
Substitution: Products include various halogenated nonanes.
Oxidation: Products include alcohols, aldehydes, and carboxylic acids.
Reduction: Products include nonane and partially fluorinated nonanes.
Scientific Research Applications
1,9-Difluorononane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1,9-difluorononane exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the interaction with enzymes and other biomolecules, potentially altering their activity and function.
Comparison with Similar Compounds
Similar Compounds
1,1-Difluorononane: Another difluorononane isomer with fluorine atoms at different positions.
1,9-Dichlorononane: A similar compound with chlorine atoms instead of fluorine.
1,9-Dibromononane: A similar compound with bromine atoms instead of fluorine.
Uniqueness
1,9-Difluorononane is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical properties and reactivity compared to other isomers and halogenated nonanes. This unique structure makes it valuable for specific applications where these properties are desired.
Properties
Molecular Formula |
C9H18F2 |
|---|---|
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1,9-difluorononane |
InChI |
InChI=1S/C9H18F2/c10-8-6-4-2-1-3-5-7-9-11/h1-9H2 |
InChI Key |
VMLLGAMMUDDDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCF)CCCCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



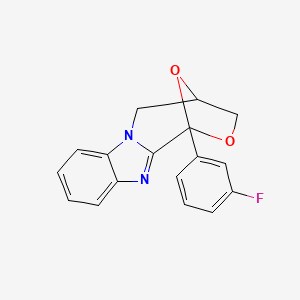
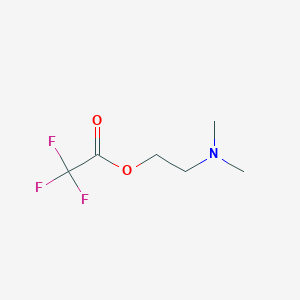
![8-Methyl-1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[3,4-b]quinoline](/img/structure/B15201995.png)
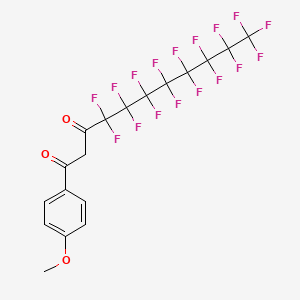
![1-[(2E)-2-Buten-1-Yl]-4-Fluorobenzene](/img/structure/B15202010.png)
![10,16-Bis[3,5-bis(trifluoromethyl)phenyl]-12-(4-methylphenyl)sulfonyl-13-oxo-12,14-diaza-13lambda5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15202012.png)
